molecular formula C15H13N3O B7526180 N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide

N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide

Cat. No. B7526180
M. Wt: 251.28 g/mol
InChI Key: MIAZQBHIODLSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide, commonly known as NMS-P118, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyridine carboxamides and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of NMS-P118 involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. It has been found to inhibit the Akt/mTOR pathway, which is responsible for the proliferation and survival of cancer cells. NMS-P118 also inhibits the JAK/STAT pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
NMS-P118 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. NMS-P118 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using NMS-P118 in lab experiments is its potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. However, one limitation of using NMS-P118 is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on NMS-P118. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and diabetes. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, studies are needed to determine the safety and efficacy of NMS-P118 in humans.

Synthesis Methods

The synthesis of NMS-P118 involves the reaction of 3-cyanobenzyl chloride with N-methyl-3-pyridinecarboxamide in the presence of a base. This reaction yields N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide as the final product.

Scientific Research Applications

NMS-P118 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. NMS-P118 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18(15(19)14-6-3-7-17-10-14)11-13-5-2-4-12(8-13)9-16/h2-8,10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAZQBHIODLSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C#N)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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